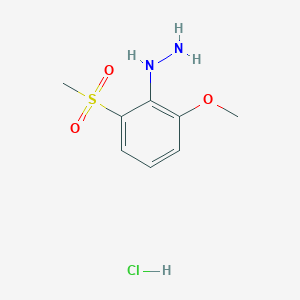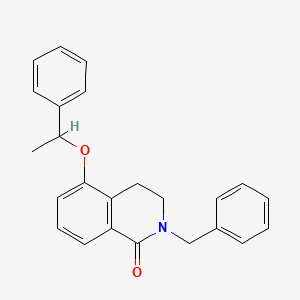
2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising application in biological and clinical studies . Tetrahydroisoquinolines (THIQ) are another important class of compounds that have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of benzimidazoles is typically achieved by the condensation of o-phenylenediamine with formic acid . For tetrahydroisoquinolines, various synthetic strategies have been used, but specific synthesis methods for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Molecular Structure Analysis
Benzimidazoles contain a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Tetrahydroisoquinolines, on the other hand, are bicyclic compounds with a nitrogen atom in one of the rings .Chemical Reactions Analysis
Benzimidazoles are known to be bases and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Specific chemical reactions involving “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.科学的研究の応用
Synthesis and Antitumor Activity
Research has explored the synthesis of isoquinoline derivatives, including compounds structurally related to "2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one", for their potential antitumor activities. For instance, studies on 3-arylisoquinolin-1(2H)-ones, which are considered bioisosteres of clinically evaluated compounds for cancer treatment, have led to the synthesis of variants showing potent in vitro antitumor activity against human tumor cell lines (Cheon et al., 1999).
Stereochemical Analysis
Stereochemical properties of related tetrahydroisoquinoline derivatives have been thoroughly investigated. Studies have confirmed the absolute configurations of optically active diaryl tetrahydroisoquinoline derivatives, which are significant for understanding their catalytic and biological activities (Naicker et al., 2011).
Anticancer Agents Synthesis
Further research has focused on synthesizing substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring to evaluate their potential as anticancer agents. This approach has highlighted the tetrahydroisoquinoline moiety's significance in biologically active molecules, including its role in antitumor and antimicrobial activities (Redda et al., 2010).
Antimicrobial Activity
Novel synthesis methods have been developed for benzylidene oxazolone derivatives using tetrahydroisoquinoline, demonstrating significant antimicrobial activity. This work contributes to the search for new antimicrobial agents with effective profiles against various pathogens (Rao et al., 2020).
Safety and Hazards
Benzimidazole has some safety and hazard concerns. It has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Specific safety and hazard information for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” is not available in the literature I have access to.
将来の方向性
The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in medicinal chemistry . Benzimidazoles and tetrahydroisoquinolines, due to their broad range of chemical and biological properties, are considered important synthons in the development of new drugs . Future research may focus on synthesizing new derivatives and studying their biological activities.
特性
IUPAC Name |
2-benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18(20-11-6-3-7-12-20)27-23-14-8-13-22-21(23)15-16-25(24(22)26)17-19-9-4-2-5-10-19/h2-14,18H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSFWKDIMRWHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)
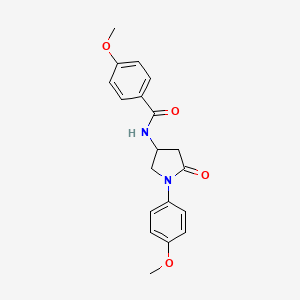
![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one](/img/structure/B2997425.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)
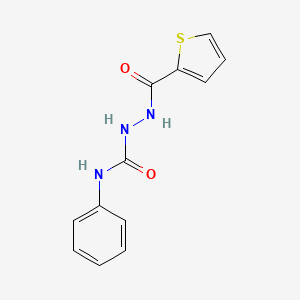
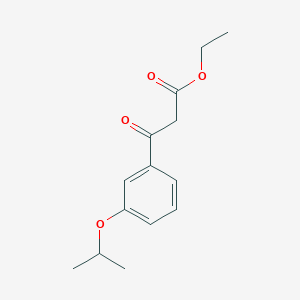
![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)
![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)
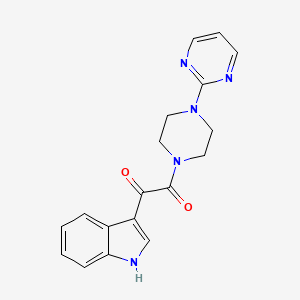
![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)
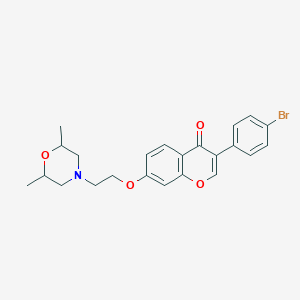
![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)
